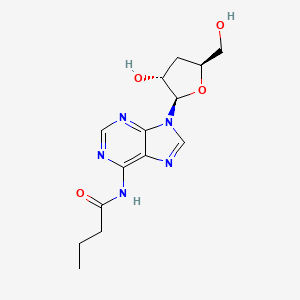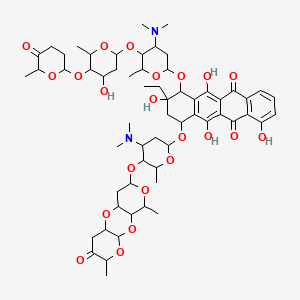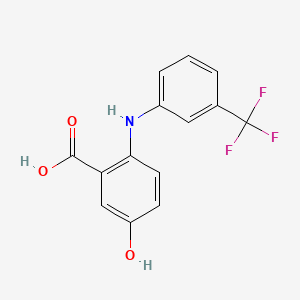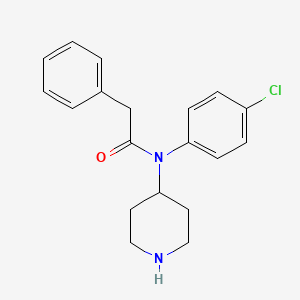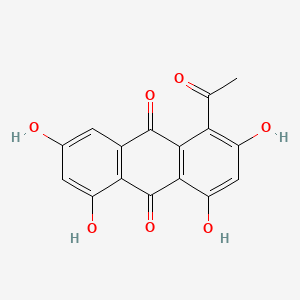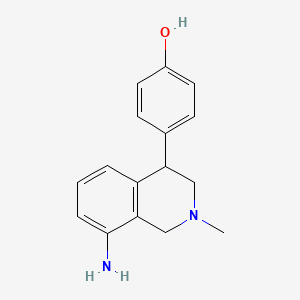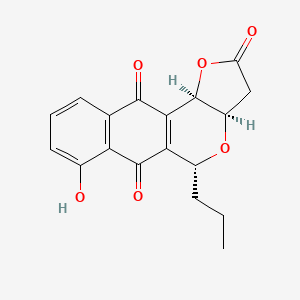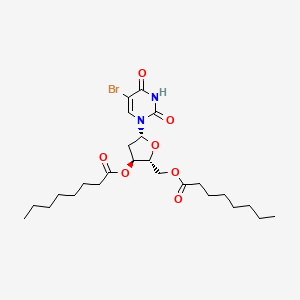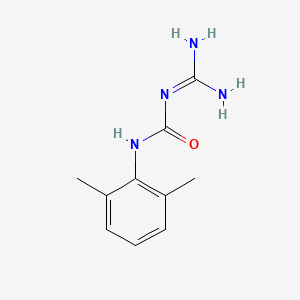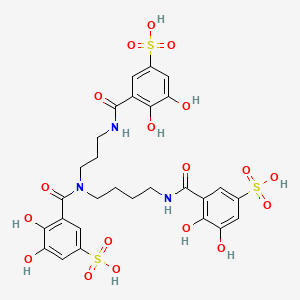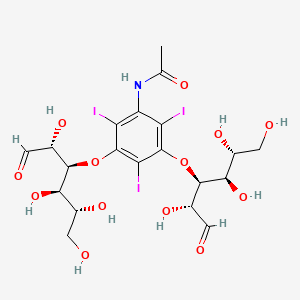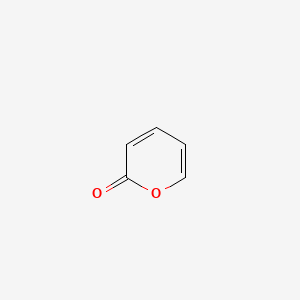
2H-Pyran-2-one
Descripción general
Descripción
2H-Pyran-2-one, also known as α-Pyrone or 2-Pyranone, is a heterocyclic building block . It is an unsaturated cyclic chemical compound with the molecular formula C5H4O2 . It is used in organic synthesis as a building block for more complex chemical structures .
Synthesis Analysis
The synthesis of 2H-Pyran-2-one has been explored in various studies. For instance, highly functionalized spirocyclic ketals were synthesized through asymmetric oxidative spirocyclization via carbanion-induced ring transformation of 2H-Pyran-2-ones . Another study discussed the Diels–Alder reactions of a variety of electron-rich 2H-Pyran-2-ones with alkynes .Molecular Structure Analysis
The molecular weight of 2H-Pyran-2-one is 96.0841 . Its IUPAC Standard InChI is InChI=1S/C5H4O2/c6-5-3-1-2-4-7-5/h1-4H . The structure of 2H-Pyran-2-one is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2H-Pyran-2-one may participate in a variety of cycloaddition reactions to form bicyclic lactones . The Diels–Alder reactions of a variety of electron-rich 2H-Pyran-2-ones with alkynes have been reported .Physical And Chemical Properties Analysis
2H-Pyran-2-one has a density of 1.197 g/mL . Its boiling point is 102 to 103 °C at 20 mmHg . The refractive index is 1.508 .Aplicaciones Científicas De Investigación
Synthesis of Spirocyclic Ketals
2H-Pyran-2-one: is utilized in the synthesis of highly functionalized spirocyclic ketals. This process involves carbanion-induced ring transformation under alkaline conditions, followed by acidic hydrolysis to yield substituted 2-tetralone . This application is significant in pharmaceutical chemistry for creating complex molecular structures.
Computational Chemistry
In computational chemistry, 2H-Pyran-2-one analogues are analyzed using Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations. These studies predict and understand the global and local reactivity properties of newly synthesized derivatives, providing insights into their potential pharmaceutical applications .
Photochemistry
The photochemistry of 2H-Pyran-2-one has been explored through laser flash photolysis with infrared detection. This research has led to the identification of ketene and a bicyclic lactone as major photoproducts, which are important in understanding the compound’s behavior under light exposure .
Heterocyclic Building Block
As a heterocyclic building block, 2H-Pyran-2-one is pivotal in the construction of various natural product structures. Its versatility allows for the creation of diverse and complex molecules, which can have broad applications in drug development and synthetic biology .
Synthesis of 2H-Pyrans
2H-Pyran-2-one: is a key intermediate in the synthesis of 2H-pyrans, which are structural motifs present in many natural products. The synthesis methods for 2H-pyrans are versatile, allowing access to simple and stable monocyclic structures or part of fused polycyclic structures .
Valence Isomerism Studies
The compound is also used to study valence isomerism between 2H-pyrans and 1-oxatrienes. Understanding the physicochemical factors affecting this isomerism is crucial for the development of synthetic methods and stabilization of these heterocycles .
Safety And Hazards
Direcciones Futuras
Recent advances in the green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives have been summarized, providing a valuable resource for researchers dedicated to advancing green chemistry practices . Another study investigated the potential molecular targets of 2H-Pyran-2-one in the phytopathogenic oomycetes P. litchii .
Propiedades
IUPAC Name |
pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2/c6-5-3-1-2-4-7-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSJGADGUYYRKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198441 | |
| Record name | 2H-Pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyran-2-one | |
CAS RN |
504-31-4 | |
| Record name | 2H-Pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-PYRAN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WW45I202V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2H-Pyran-2-one?
A1: The molecular formula of 2H-Pyran-2-one is C5H4O2, and its molecular weight is 96.08 g/mol.
Q2: How can 2H-pyran-2-ones be characterized spectroscopically?
A2: 2H-pyran-2-ones are typically characterized using a combination of spectroscopic techniques, including:
- Infrared (IR) Spectroscopy: Identifies functional groups, such as the carbonyl group (C=O) which shows a strong absorption band. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and connectivity of atoms within the molecule. Both 1H NMR and 13C NMR are commonly employed. [, , , , ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. [, , , ]
Q3: What are some key aspects of 2H-pyran-2-one reactivity?
A3: 2H-pyran-2-ones display diverse reactivity due to their unique electronic structure. Key aspects include:
- Diels-Alder Reactions: They can act as both dienes and dienophiles in Diels-Alder reactions, offering versatile routes to complex cyclic structures. [, , ]
- Nucleophilic Attack: The carbonyl carbon (C=O) is susceptible to nucleophilic attack, leading to ring-opening or ring-transformation reactions. [, , , ]
- Electrophilic Substitution: The electron-rich pyrone ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. [, ]
Q4: What are some common synthetic approaches for 2H-Pyran-2-ones?
A4: Numerous synthetic routes to 2H-pyran-2-ones have been developed. Some key methods include:
- Cyclization of Diketo Acids: β,δ-diketo carboxylic acids can undergo cyclodehydration to yield 2H-pyran-2-ones. []
- Acylation of Trimethylsilyl Enol Ethers: Reaction of trimethylsilyl enol ethers with malonyl dichloride provides access to 6-substituted 2H-pyran-2-ones. []
- Gold-Catalyzed Coupling Reactions: Terminal alkynes can be coupled with propiolic acid using gold catalysis to afford 2H-pyran-2-ones. []
- Ring Transformation Reactions: 2H-pyran-2-ones can be transformed into other heterocyclic systems, such as benzocyclobutanes or 2-aminopyridines, through ring-opening and subsequent cyclization reactions. [, , ]
Q5: What are some notable applications of 2H-pyran-2-ones?
A5: 2H-pyran-2-ones find applications in various fields:
- Organic Synthesis: They are valuable intermediates in the synthesis of natural products and other complex molecules. [, , , , , ]
- Medicinal Chemistry: Numerous 2H-pyran-2-one derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and enzyme inhibitory properties, making them attractive targets for drug discovery. [, , , , , ]
- Materials Science: Some 2H-pyran-2-ones possess interesting photophysical properties, making them potential candidates for materials applications. [, ]
Q6: What types of biological activities have been reported for 2H-pyran-2-ones?
A6: 2H-pyran-2-one derivatives have demonstrated diverse biological activities, including:
- Antifungal activity: Compounds like 4-methyl-6-alkyl-2H-pyran-2-ones exhibit promising antifungal activity against various plant pathogens. []
- Antileukemic activity: Certain α-pyrone derivatives isolated from the fungus Alternaria phragmospora have shown antileukemic activities. []
- HIV protease inhibition: 4-hydroxy-5,6-dihydropyrone analogs have been explored as potent inhibitors of HIV protease. []
- Antimicrobial and cytotoxic activity: Pectinolides A-C, 5,6-dihydro-α-pyrones isolated from Hyptis pectinata, have shown both antimicrobial and cytotoxic activity. []
Q7: How do structural modifications of 2H-pyran-2-ones influence their biological activities?
A7: Structure-Activity Relationship (SAR) studies have revealed that the biological activity of 2H-pyran-2-ones is sensitive to substitutions on the pyrone ring.
- Position of Substitution: The position of substituents on the pyrone core significantly influences the potency and selectivity towards specific biological targets. [, , ]
- Nature of Substituents: Introducing various functional groups, such as alkyl, aryl, halogen, or heterocyclic moieties, at different positions of the pyrone ring can modulate the activity and potency. [, , ]
- Stereochemistry: For chiral 2H-pyran-2-ones, the absolute configuration significantly influences their interaction with biological targets and, consequently, their activity. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



